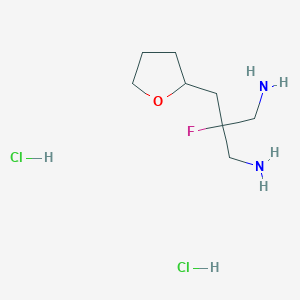![molecular formula C12H17NO B1484782 trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1847433-55-9](/img/structure/B1484782.png)
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Benzylamine Formation: : The starting material, 2-methylbenzaldehyde, undergoes reductive amination with ammonia to form benzylamine.
Cyclobutanone Formation: : Cyclobutanone is synthesized through a cyclization reaction.
Amination Reaction: : The cyclobutanone is then reacted with benzylamine under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, followed by cyclization and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Conditions may involve heating and the presence of an acid catalyst.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions may involve cooling and anhydrous solvents.
Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids. Conditions may involve the presence of a nucleophile and heating.
Major Products Formed
Oxidation: : Ketones, carboxylic acids, and their derivatives.
Reduction: : Amines, alcohols, and their derivatives.
Substitution: : Halogenated derivatives, sulfonated derivatives, and other functionalized compounds.
Scientific Research Applications
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: has several applications in scientific research, including:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: can be compared to other similar compounds, such as:
2-Methylbenzylamine: : Similar structure but lacks the cyclobutan-1-ol group.
Cyclobutanone derivatives: : Similar cyclobutanone core but different substituents.
Benzylamine derivatives: : Similar benzylamine group but different core structures.
These compounds may have different properties and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
(1R,2R)-2-[(2-methylphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRYWPXMDYPNF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B1484700.png)

![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)




![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)


